L-732531

Description

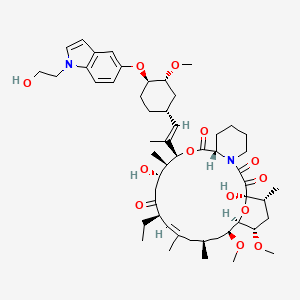

Structure

2D Structure

Properties

CAS No. |

148365-48-4 |

|---|---|

Molecular Formula |

C53H78N2O13 |

Molecular Weight |

951.2 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-[1-(2-hydroxyethyl)indol-5-yl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24+,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1 |

InChI Key |

UTOJCEZANIVKJJ-IUQQQLKSSA-N |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)/C)O)C)OC)OC)C)\C |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

32-O-(1-hydroxyethylindol-5-yl)ascomycin indolyl-ASC indolyl-ascomycin L 732531 L-732,531 |

Origin of Product |

United States |

Foundational & Exploratory

L-732,531 and its Antagonism of the Neurokinin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of L-732,531, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. While specific quantitative binding and functional data for L-732,531 are not extensively available in publicly accessible literature, its mechanism can be thoroughly understood through the characterization of closely related compounds and the broader class of NK1 receptor antagonists. This document details the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize such compounds. The primary function of L-732,531 is to competitively inhibit the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor, thereby blocking its diverse physiological effects, including the transmission of pain signals, inflammation, and the induction of nausea and vomiting.[1][2]

Introduction to the Tachykinin System and the NK1 Receptor

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] These peptides mediate their effects through three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively.[3][4] SP exhibits the highest affinity for the NK1 receptor.[3][4][5] The NK1 receptor is a member of the rhodopsin-like family of GPCRs and is coupled to Gαq, Gαs, and Gαi proteins.[5][6][7] This receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, and is implicated in a range of physiological and pathophysiological processes, including pain perception, inflammation, and emesis.[6]

The Core Mechanism of Action: Competitive Antagonism

L-732,531 functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, L-732,531 prevents Substance P from binding and initiating the downstream signaling cascades that lead to a physiological response. This competitive antagonism is a hallmark of the "-pitant" class of drugs, such as Aprepitant, which are clinically used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1]

Quantitative Data for NK1 Receptor Antagonists

| Compound | Receptor | Binding Affinity (Ki/IC50) | Species | Reference Compound |

| Representative NK1 Antagonist (e.g., L-733,060) | Human NK1 | Sub-nanomolar range | Human | [3H]-Substance P |

| Rat NK1 | Nanomolar range | Rat | [3H]-Substance P | |

| Human NK2 | >1000-fold lower affinity | Human | N/A | |

| Human NK3 | >1000-fold lower affinity | Human | N/A |

Note: This table presents representative data for potent and selective NK1 receptor antagonists. Specific values for L-732,531 are not publicly available.

Signaling Pathways Modulated by L-732,531

By blocking the binding of Substance P to the NK1 receptor, L-732,531 effectively inhibits the activation of multiple downstream signaling pathways.

Gαq/11 Pathway and Calcium Mobilization

The primary signaling cascade initiated by Substance P binding to the NK1 receptor is through the Gαq/11 protein.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentrations.[6][8] DAG, along with the increased calcium, activates protein kinase C (PKC).[6][8] L-732,531 blocks this entire cascade at its inception.

Modulation of Other G-Protein Pathways

The NK1 receptor can also couple to Gαs and Gαi proteins, leading to the stimulation or inhibition of adenylyl cyclase (AC) and subsequent changes in cyclic AMP (cAMP) levels.[7] Furthermore, downstream of G-protein activation, Substance P can modulate the activity of mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and inflammation.[6][9] By preventing the initial step of Substance P binding, L-732,531 abrogates these downstream effects as well.

Key Experimental Protocols

The characterization of NK1 receptor antagonists like L-732,531 relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NK1 receptor by a non-labeled competitor (e.g., L-732,531).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [3H]-Substance P or a high-affinity radiolabeled antagonist.

-

Test compound: L-732,531 at various concentrations.

-

Non-specific binding control: A high concentration of a known non-labeled NK1 receptor ligand (e.g., Aprepitant).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or control compounds.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[10]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by Substance P.

Objective: To determine the functional potency (IC50) of L-732,531 in blocking Substance P-induced signaling.

Materials:

-

A cell line stably expressing the human NK1 receptor (e.g., HEK293 or U373MG cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Substance P at a concentration that elicits a submaximal response (e.g., EC80).

-

Test compound: L-732,531 at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[13]

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add varying concentrations of L-732,531 to the wells and incubate for a short period (e.g., 10-20 minutes) to allow the compound to bind to the receptors.

-

Fluorescence Measurement and Agonist Addition: Place the plate in the fluorescence reader and measure the baseline fluorescence. Then, inject Substance P into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the L-732,531 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

L-732,531 is a selective antagonist of the NK1 receptor, and its mechanism of action is centered on the competitive inhibition of Substance P binding. This blockade prevents the activation of multiple downstream signaling pathways, most notably the Gαq/11-mediated cascade that leads to an increase in intracellular calcium. The characterization of this and other NK1 receptor antagonists is achieved through a combination of radioligand binding assays to determine affinity and functional assays, such as calcium flux measurements, to assess potency. While specific quantitative data for L-732,531 is limited in the public domain, its pharmacological profile can be confidently inferred from the extensive research on the broader class of non-peptide NK1 receptor antagonists. This understanding is crucial for the continued development and application of this important class of therapeutic agents.

References

- 1. goodrx.com [goodrx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Substance P and the neurokinins: novel peptide neurotransmitters in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Local anesthetics inhibit substance P binding and evoked increases in intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

The Immunosuppressive Activity of L-732,531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,531 is a potent immunosuppressive agent, understood to be a semi-synthetic analog of tacrolimus. Its mechanism of action is primarily attributed to its role as a neurokinin-1 receptor (NK-1R) antagonist. By blocking the binding of the pro-inflammatory neuropeptide Substance P (SP) to the NK-1R on immune cells, particularly T-lymphocytes, L-732,531 effectively dampens the inflammatory cascade. This antagonism interferes with critical signaling pathways that govern T-cell activation, proliferation, and the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the immunosuppressive activity of L-732,531, including available quantitative data on related compounds, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

The immunosuppressive effects of L-732,531 are intrinsically linked to its function as a competitive antagonist of the neurokinin-1 receptor (NK-1R). The endogenous ligand for this receptor, Substance P, is a neuropeptide that plays a significant role in neurogenic inflammation and immune modulation.[1][2]

Substance P, when bound to NK-1R on T-lymphocytes, acts as a co-stimulatory signal, enhancing T-cell activation and proliferation.[1] This interaction triggers a cascade of intracellular signaling events, including the activation of protein kinase C (PKC) and the mobilization of intracellular calcium, leading to the activation of transcription factors such as NF-κB.[2] The activation of these pathways is crucial for the production of key pro-inflammatory cytokines, including Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1][2]

L-732,531, by blocking the NK-1R, prevents the binding of Substance P and thereby inhibits these downstream signaling events. This leads to a reduction in T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines, culminating in an overall immunosuppressive effect.

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of the NK-1R Antagonist L-732,138 on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | IC100 (µM) |

| SW-403 | Colon Carcinoma | 75.28 | 127.4 |

| 23132-87 | Gastric Carcinoma | 76.8 | 157.2 |

Note: This data demonstrates the antiproliferative potential of a close analog of L-732,531. While informative, these values were obtained from cancer cell lines and may not directly reflect the IC50 for immunosuppressive activity on primary T-lymphocytes.

Signaling Pathways

The immunosuppressive activity of L-732,531 can be visualized through its impact on the Substance P-mediated signaling pathway in T-lymphocytes.

Experimental Protocols

The following protocols describe standard in vitro assays to quantify the immunosuppressive activity of L-732,531.

T-Lymphocyte Proliferation Assay

This assay measures the ability of L-732,531 to inhibit T-cell proliferation following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads)

-

L-732,531 (in a suitable solvent, e.g., DMSO)

-

[³H]-Thymidine

-

96-well round-bottom cell culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of L-732,531 in complete medium. Add 50 µL of the L-732,531 dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of the T-cell mitogen to stimulated wells. Add 50 µL of medium to unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cytokine Production Assay

This assay measures the effect of L-732,531 on the production of key pro-inflammatory cytokines by activated T-cells.

Materials:

-

Human PBMCs

-

Complete RPMI-1640 medium

-

T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

-

L-732,531

-

ELISA kits for IFN-γ and IL-2

-

96-well flat-bottom cell culture plates

-

ELISA plate reader

Procedure:

-

Isolate and prepare PBMCs as described in the proliferation assay protocol.

-

Plate 2 x 10⁵ cells in 100 µL of complete medium into each well of a 96-well flat-bottom plate.

-

Add 50 µL of serially diluted L-732,531 to the wells, including a vehicle control.

-

Add 50 µL of the T-cell mitogen to stimulated wells and medium to unstimulated wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance using an ELISA plate reader.

-

Calculate the concentration of each cytokine and the percentage of inhibition by L-732,531.

References

- 1. Neurokinin type-1 receptor antagonist inhibits enhancement of T cell functions by substance P in normal and neuromanipulated capsaicin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

L-732,531: A Technical Guide to a Tacrolimus Analog with a Unique Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,531, a semi-synthetic analog of the macrolide immunosuppressant tacrolimus (FK506), presents a compelling case study in the nuanced field of immunophilin ligand design. While structurally related to tacrolimus, L-732,531 exhibits distinct biochemical properties that differentiate its mechanism of action. This technical guide provides an in-depth analysis of L-732,531, focusing on its interaction with its molecular targets, FK506-binding protein 12 (FKBP12) and calcineurin, and its functional consequence on T-cell activation. Detailed experimental protocols for key assays and a summary of its quantitative biological activity are presented to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Tacrolimus is a cornerstone of immunosuppressive therapy, primarily in organ transplantation, exerting its effects by inhibiting T-lymphocyte activation. Its mechanism involves forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a crucial step for the transcription of interleukin-2 (IL-2) and other cytokines that drive T-cell proliferation and the immune response.

L-732,531, also known as 32-O-(1-hydroxyethylindol-5-yl)-ascomycin, was developed as an analog of tacrolimus with the aim of improving its therapeutic index. While it is a potent immunosuppressant, its interaction with the FKBP12-calcineurin complex deviates significantly from that of its parent compound, offering a unique avenue for exploring the structure-activity relationships of this class of drugs.

Mechanism of Action: A Tale of Two Complexes

The immunosuppressive activity of L-732,531, like tacrolimus, is ultimately mediated through the inhibition of calcineurin. However, the kinetics of forming the inhibitory ternary complex (Drug-FKBP12-Calcineurin) differ significantly.

-

FKBP12 Binding: L-732,531 exhibits poor binding affinity for FKBP12 in a binary complex. This is a notable departure from tacrolimus, which binds to FKBP12 with high affinity.

-

Ternary Complex Stability: Despite its weak initial interaction with FKBP12, the ternary complex formed by L-732,531, FKBP12, and calcineurin demonstrates significantly greater stability compared to the tacrolimus-FKBP12-calcineurin complex. This enhanced stability is believed to be the primary driver of its potent immunosuppressive effects. This unique property suggests that the indolyl-ascomycin derivative may induce a conformational change in the FKBP12-drug complex that favors a more stable interaction with calcineurin.

The following diagram illustrates the proposed signaling pathway and the points of inhibition by tacrolimus and L-732,531.

Caption: Calcineurin signaling pathway and points of inhibition.

Quantitative Biological Activity

Table 1: Comparative Biological Activity of L-732,531 and Tacrolimus

| Parameter | L-732,531 | Tacrolimus | Reference |

| FKBP12 Binding Affinity | Poor | High | [1] |

| Ternary Complex Stability | High | Moderate | [1] |

| Calcineurin Inhibition | Potent | Potent | [1] |

| T-Cell Proliferation | Potent Inhibition | Potent Inhibition | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize L-732,531 and other tacrolimus analogs.

FKBP12 Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to FKBP12 by measuring its ability to compete with a known high-affinity ligand, such as [³H]-tacrolimus.

Materials:

-

Recombinant human FKBP12

-

[³H]-tacrolimus (radiolabeled ligand)

-

Test compound (L-732,531)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

-

Glass fiber filters

-

Scintillation fluid

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound (L-732,531) and a known competitor (unlabeled tacrolimus) in assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human FKBP12.

-

Add the serially diluted test compound or unlabeled tacrolimus to the wells.

-

Add a fixed concentration of [³H]-tacrolimus to all wells.

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Transfer the contents of each well to a 96-well filter plate and wash rapidly with ice-cold wash buffer to separate bound from unbound radioligand.

-

Dry the filters and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound [³H]-tacrolimus against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the FKBP12 competitive binding assay.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the L-732,531-FKBP12 complex to inhibit the phosphatase activity of calcineurin.

Materials:

-

Recombinant human calcineurin A and B subunits

-

Recombinant human FKBP12

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/ml BSA

-

Malachite Green Reagent for phosphate detection

-

Test compound (L-732,531)

-

96-well microplate

Procedure:

-

Pre-incubate L-732,531 with FKBP12 in assay buffer to allow for complex formation.

-

In a 96-well plate, add calcineurin, calmodulin, and the pre-incubated L-732,531-FKBP12 complex.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at 620-650 nm to quantify the amount of free phosphate released.

-

Calculate the percentage of calcineurin inhibition for each concentration of L-732,531 and determine the IC50 value.

Caption: Workflow for the calcineurin phosphatase activity assay.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The MLR is a functional assay that measures the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation, mimicking the initial stages of organ transplant rejection.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Test compound (L-732,531)

-

[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

-

96-well round-bottom plates

Procedure:

-

Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.

-

In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a suitable ratio (e.g., 1:1).

-

Add serial dilutions of L-732,531 to the co-cultures.

-

Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.

-

For the final 18-24 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Alternatively, if using a fluorescent dye, stain the responder cells before co-culture and analyze the dye dilution by flow cytometry after the incubation period.

-

Calculate the percentage of T-cell proliferation inhibition and determine the IC50 value.

Conclusion

L-732,531 stands out as a fascinating tacrolimus analog that challenges the conventional understanding of the structure-activity relationship for FKBP12 ligands. Its weak binding to FKBP12, coupled with the high stability of the subsequent ternary complex with calcineurin, underscores the importance of considering the entire molecular ensemble in drug design. This technical guide provides a foundational understanding of L-732,531's unique biochemical profile and offers detailed protocols for its characterization. Further investigation into the structural basis for the enhanced stability of the L-732,531-FKBP12-calcineurin complex could provide invaluable insights for the development of next-generation immunosuppressants with improved efficacy and safety profiles.

References

L-732,531 and its Interaction with FKBP12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,531 is a potent immunosuppressive agent, analogous to tacrolimus (FK506). Its mechanism of action is intrinsically linked to its binding to the FK506-binding protein 12 (FKBP12), a ubiquitously expressed intracellular receptor. This technical guide provides an in-depth analysis of the binding affinity of L-732,531 to FKBP12, details the experimental methodologies for assessing such interactions, and explores the key signaling pathways modulated by this binding event.

Quantitative Analysis of FKBP12 Ligand Binding

To provide a framework for understanding the high-affinity interaction of L-732,531 with FKBP12, the following table summarizes the binding affinities of analogous and well-characterized FKBP12 ligands.

| Ligand | Binding Affinity (Ki, IC50, or Kd) | Method | Reference |

| Tacrolimus (FK506) | Ki: ~0.4 nM | Peptidyl-prolyl cis-trans isomerase (PPIase) assay | [1] |

| Rapamycin (Sirolimus) | High Affinity (competes with FK506) | Competitive Binding Assay | [1] |

| Meridamycin | IC50: 1 ng/mL (displaces FK506) | Competitive Binding Assay | [1] |

| L-685,818 | High Affinity | Not specified |

Note: The absence of specific quantitative data for L-732,531 in the literature necessitates a qualitative description of its binding as "high affinity," based on its structural similarity to tacrolimus and its potent immunosuppressive activity.

Experimental Protocols for Determining FKBP12 Binding Affinity

Several robust methods are employed to quantify the binding of ligands to FKBP12. These assays are crucial for the characterization of novel compounds like L-732,531.

Fluorescence Polarization (FP) Competition Assay

This assay is a widely used, homogeneous technique to measure binding events in solution.

-

Principle: A fluorescently labeled ligand (tracer) for FKBP12, when bound to the larger protein, exhibits a higher fluorescence polarization value due to its slower rotation. An unlabeled competitor ligand, such as L-732,531, will displace the tracer, leading to a decrease in fluorescence polarization.

-

Methodology:

-

A constant concentration of purified recombinant FKBP12 and a fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand) are incubated together.

-

Increasing concentrations of the unlabeled competitor compound (L-732,531) are added to the mixture.

-

The fluorescence polarization is measured at each competitor concentration.

-

The IC50 value, the concentration of the competitor that displaces 50% of the fluorescent tracer, is determined by plotting the change in fluorescence polarization against the competitor concentration.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

-

Competitive Binding Assay with Radiolabeled Ligand

This method utilizes a radiolabeled ligand to quantify the displacement by a test compound.

-

Principle: A radiolabeled high-affinity FKBP12 ligand (e.g., [3H]FK506) is incubated with FKBP12. The amount of bound radioactivity is measured in the presence and absence of a competing unlabeled ligand.

-

Methodology:

-

Immobilize purified, biotinylated FKBP12 onto an avidin-coated multiwell plate.[2]

-

Incubate the immobilized FKBP12 with a constant concentration of a radiolabeled ligand (e.g., [3H]FK506).[2]

-

Add varying concentrations of the unlabeled test compound (L-732,531) to compete for binding.[2]

-

After reaching equilibrium, wash the wells to remove unbound radioligand.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Determine the IC50 value from the competition curve and subsequently calculate the Ki.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

-

Principle: The heat released or absorbed upon the binding of a ligand to a protein is measured directly.

-

Methodology:

-

A solution of the ligand (L-732,531) is titrated into a solution containing FKBP12 in the sample cell of a calorimeter.

-

The heat change upon each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathways Modulated by FKBP12 Ligands

The binding of ligands like L-732,531 to FKBP12 is the initial step in a cascade of intracellular events. The resulting FKBP12-ligand complex gains a new function, enabling it to interact with and inhibit downstream targets.

Calcineurin-NFAT Signaling Pathway

This pathway is central to T-cell activation and is the primary target for the immunosuppressive effects of tacrolimus and, by extension, L-732,531.

-

Mechanism:

-

An increase in intracellular calcium activates the calmodulin-dependent phosphatase, calcineurin.

-

Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).

-

Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor for genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

-

The L-732,531-FKBP12 complex binds to calcineurin, inhibiting its phosphatase activity.

-

This prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing T-cell activation and cytokine production.

-

mTOR Signaling Pathway

While the primary immunosuppressive effect of tacrolimus-like compounds is through calcineurin inhibition, FKBP12 is also famously involved in the inhibition of the mammalian Target of Rapamycin (mTOR) by rapamycin. The L-732,531-FKBP12 complex is not expected to inhibit mTOR, as this is a specific function of the rapamycin-FKBP12 complex. However, understanding this pathway is crucial for differentiating the mechanisms of various FKBP12 ligands.

-

Mechanism of Rapamycin-FKBP12:

-

Rapamycin binds to FKBP12.

-

The rapamycin-FKBP12 complex binds to the FRB domain of mTOR, a serine/threonine kinase.

-

This binding allosterically inhibits the function of the mTORC1 complex, which is a master regulator of cell growth, proliferation, and metabolism.

-

Conclusion

L-732,531 is a potent immunosuppressant that exerts its effects through high-affinity binding to FKBP12. While specific quantitative binding data for L-732,531 is not currently available, established experimental protocols such as fluorescence polarization, competitive binding assays, and isothermal titration calorimetry provide robust frameworks for its characterization. The primary mechanism of action for the L-732,531-FKBP12 complex is the inhibition of the calcineurin-NFAT signaling pathway, leading to the suppression of T-cell activation. A thorough understanding of these binding interactions and signaling pathways is essential for the continued development and application of FKBP12-targeting therapeutics.

References

Pharmacological Profile of L-732,138: A Technical Guide

Disclaimer: Initial inquiries for "L-732,531" pointed towards a likely typographical error, as the pharmacological profile of a neurokinin-1 (NK1) receptor antagonist aligns with the compound L-732,138 . This document will focus on the pharmacological properties of L-732,138.

This technical guide provides a comprehensive overview of the pharmacological profile of L-732,138, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its binding characteristics, mechanism of action, and relevant experimental methodologies.

Binding Affinity and Selectivity

L-732,138 demonstrates high affinity for the human NK1 receptor and exceptional selectivity over other neurokinin receptor subtypes, namely NK2 and NK3. This selectivity is crucial for minimizing off-target effects and ensuring a specific pharmacological response.

Table 1: Binding Affinity of L-732,138 for Human Neurokinin Receptors

| Receptor Subtype | Binding Affinity (IC₅₀) | Selectivity vs. NK1 |

| NK1 | 2.3 nM[1][2] | - |

| NK2 | > 1000-fold lower than NK1[1] | > 1000x |

| NK3 | > 1000-fold lower than NK1[1] | > 1000x |

L-732,138 also exhibits species-specific differences in its binding affinity, with approximately 200-fold higher potency for the cloned human NK1 receptor compared to the rat NK1 receptor[1].

Mechanism of Action and Signaling Pathway

L-732,138 acts as a competitive antagonist at the NK1 receptor, thereby blocking the physiological effects of its endogenous ligand, Substance P (SP). The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, primarily couples to the Gq/11 family of G-proteins.

This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By competitively inhibiting the binding of SP to the NK1 receptor, L-732,138 effectively abrogates this signaling pathway.

Experimental Protocols

The pharmacological profile of L-732,138 has been characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

This assay is used to determine the binding affinity of L-732,138 for the NK1 receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of L-732,138 for the binding of a radiolabeled ligand to the human NK1 receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor[2].

-

Radioligand: [¹²⁵I]-Substance P ([¹²⁵I]-SP)[2].

-

L-732,138 dissolved in a suitable solvent (e.g., DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

-

Procedure:

-

A competitive binding assay is set up in a 96-well plate format.

-

To each well, add a fixed concentration of [¹²⁵I]-SP and varying concentrations of L-732,138.

-

Add the CHO cell membranes expressing the human NK1 receptor to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

-

This assay measures the ability of L-732,138 to inhibit Substance P-induced intracellular calcium mobilization.

-

Objective: To determine the functional antagonist potency of L-732,138 at the human NK1 receptor.

-

Materials:

-

CHO cells stably expressing the human NK1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

Substance P (agonist).

-

L-732,138.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Plate the CHO-hNK1 cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Pre-incubate the cells with varying concentrations of L-732,138.

-

Stimulate the cells with a fixed concentration of Substance P (typically the EC₈₀).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

The inhibitory effect of L-732,138 is quantified by measuring the reduction in the SP-induced calcium response. The IC₅₀ value is then calculated.

-

In Vivo Pharmacology

In vivo studies have demonstrated the biological activity of L-732,138. For instance, in guinea pigs, intravenous administration of L-732,138 has been shown to abolish vagally-induced plasma exudation, a process mediated by NK1 receptors[1]. This highlights its ability to effectively block NK1 receptor signaling in a whole-animal model.

Anticancer Properties

Recent research has explored the potential of NK1 receptor antagonists, including L-732,138, as anticancer agents. Substance P has been shown to act as a mitogen in various cancer cell lines. L-732,138 has been demonstrated to inhibit the proliferation of human melanoma and gastrointestinal cancer cell lines in a concentration-dependent manner[1][3][4]. Furthermore, it has been shown to induce apoptosis in these cancer cells, suggesting a potential therapeutic application in oncology[3][4].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of L-732,531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,531 is a semi-synthetic analog of the macrolide tacrolimus (FK506), a potent immunosuppressive agent. Like its parent compound, L-732,531's mechanism of action is centered on the inhibition of T-lymphocyte activation, a critical step in the cell-mediated immune response. This is achieved through a high-affinity binding to the immunophilin FKBP12, forming a complex that subsequently inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The downstream effect of calcineurin inhibition is the prevention of nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for a host of early T-cell activation genes, including Interleukin-2 (IL-2). This guide provides a comprehensive overview of the in vitro characterization of L-732,531, detailing its biochemical and cellular activities and the experimental protocols used for its evaluation.

Core Mechanism of Action: Calcineurin Inhibition

The immunosuppressive activity of L-732,531 is initiated by its passive diffusion across the T-cell membrane. In the cytoplasm, it binds to its intracellular receptor, FK506-Binding Protein 12 (FKBP12). This drug-receptor complex does not directly inhibit T-cell signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the enzymatic activity of calcineurin.

By inhibiting calcineurin's phosphatase activity, the L-732,531-FKBP12 complex prevents the dephosphorylation of cytosolic NFAT. Phosphorylated NFAT cannot enter the nucleus; therefore, it is unable to bind to the promoter regions of genes essential for T-cell activation and proliferation, most notably the gene encoding for IL-2. The resulting blockade of IL-2 production leads to a halt in the T-cell cycle and a profound immunosuppressive effect.

Figure 1: Signaling pathway of L-732,531-mediated immunosuppression.

Quantitative In Vitro Activity

While specific quantitative data for L-732,531 is not widely available in peer-reviewed literature, the activity of its parent compound, tacrolimus (FK506), provides a benchmark for its expected potency. The following tables summarize the typical in vitro activity values for tacrolimus, which are anticipated to be comparable for L-732,531.

Table 1: Biochemical Activity

| Assay | Target | Metric | Value (Tacrolimus) |

|---|---|---|---|

| Receptor Binding Assay | FKBP12 | Ki | ~0.6 nM |

| Enzyme Inhibition Assay | Calcineurin Phosphatase Activity | IC50 | ~1-10 nM |

Table 2: Cellular Activity

| Assay | Cell Type | Metric | Value (Tacrolimus) |

|---|---|---|---|

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | IC50 | ~0.1-1 nM |

| Mitogen-Stimulated Proliferation | Human T-Cells | IC50 | ~0.2 nM |

Experimental Protocols

The in vitro characterization of L-732,531 relies on a series of established biochemical and cell-based assays to determine its binding affinity, enzyme inhibition, and functional immunosuppressive potency.

FKBP12 Binding Assay

This competitive binding assay quantifies the affinity of L-732,531 for its intracellular receptor, FKBP12.

-

Objective: To determine the inhibition constant (Ki) of L-732,531 for FKBP12.

-

Principle: The assay measures the ability of L-732,531 to displace a radiolabeled ligand (e.g., [³H]FK506) from recombinant human FKBP12.

-

Methodology:

-

Recombinant human FKBP12 is incubated with a fixed concentration of [³H]FK506.

-

Increasing concentrations of L-732,531 (or unlabeled tacrolimus as a control) are added to compete for binding.

-

After incubation to reach equilibrium, the bound and free radioligand are separated using a method such as size exclusion chromatography or filter binding.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The IC₅₀ value (the concentration of L-732,531 that displaces 50% of the radioligand) is determined from the competition curve.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Initial Studies on the Cytotoxicity of L-732,531: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,531 is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). While initially investigated for its effects on the central nervous system, subsequent research has unveiled a significant cytotoxic potential against various cancer cell lines. This technical guide provides an in-depth analysis of the initial studies exploring the cytotoxic effects of L-732,531 and its close structural analog, L-732,138. The primary mechanism of this cytotoxicity is the induction of apoptosis following the blockade of the NK-1R, a receptor often overexpressed in tumor cells. This document summarizes key quantitative data, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: Cytotoxicity and Apoptotic Induction

Initial investigations into the bioactivity of L-732,531 and its analogs have demonstrated a consistent cytotoxic effect on a range of cancer cell lines. This effect is primarily attributed to the induction of programmed cell death, or apoptosis. The antagonist's ability to block the binding of Substance P (SP), the natural ligand for NK-1R, disrupts pro-survival signaling pathways that are often hijacked by cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of the NK-1R antagonist L-732,138, a close analog of L-732,531, has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the antagonist's potency in inhibiting cell growth, was determined for various melanoma and gastrointestinal cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of L-732,138 | Reference |

| COLO 858 | Melanoma | 44.6 | |

| MEL HO | Melanoma | 76.3 | |

| COLO 679 | Melanoma | 64.2 | |

| SW-403 | Colon Carcinoma | 75.28 | |

| 23132-87 | Gastric Carcinoma | 76.8 |

Furthermore, studies have quantified the percentage of apoptotic cells following treatment with L-732,138, confirming apoptosis as the primary mode of cell death.

| Cell Line | Cancer Type | L-732,138 Concentration | Apoptotic Cells (%) | Reference |

| Melanoma Cell Lines (Average) | Melanoma | IC50 | 43.6 ± 2.6 | |

| Melanoma Cell Lines (Average) | Melanoma | IC100 | 51.4 ± 4.5 | |

| SW-403 | Colon Carcinoma | IC100 | 59.3 | |

| 23132-87 | Gastric Carcinoma | IC100 | 72.1 |

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to assess the cytotoxicity and apoptotic effects of L-732,531 and its analogs.

Cell Viability and Proliferation Assays

To determine the cytotoxic effects of NK-1R antagonists, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the NK-1R antagonist (e.g., L-732,138 ranging from 0 to 100 µM) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, an MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for a further 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection Assays

The induction of apoptosis is a key indicator of the cytotoxic mechanism of L-732,531. Two common methods used for its detection are DAPI staining for morphological assessment and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry for quantitative analysis.

DAPI Staining for Apoptotic Morphology:

-

Cell Treatment: Cells are cultured on coverslips and treated with the NK-1R antagonist at concentrations around the IC50 and IC100 values.

-

Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

DAPI Staining: The cells are then stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

Microscopic Analysis: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes, including chromatin condensation and nuclear fragmentation.

Annexin V/PI Flow Cytometry for Apoptosis Quantification:

-

Cell Treatment and Collection: Cells are treated with the NK-1R antagonist. Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation and quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Visualizing the Mechanisms

To better understand the processes involved in L-732,531 cytotoxicity, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: NK-1R signaling pathway and the inhibitory action of L-732,531.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Conclusion

The initial studies on L-732,531 and its analogs strongly indicate its potential as a cytotoxic agent against cancer cells that overexpress the NK-1 receptor. The mechanism of action is well-defined, involving the blockade of the NK-1R and the subsequent induction of apoptosis. The quantitative data from studies on the closely related compound L-732,138 provide a solid foundation for the further development and investigation of L-732,531 as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide serve as a reference for the continued evaluation of this and similar compounds. Future research should focus on obtaining specific cytotoxicity data for L-732,531 across a broader range of cancer cell lines and in vivo models to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols: L-732,531 Dose-Response in Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,531 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Substance P is a key mediator in neurogenic inflammation and has been shown to play a role in modulating immune responses, including the proliferation of lymphocytes. By blocking the NK1 receptor, L-732,531 is expected to act as an immunosuppressant by inhibiting Substance P-induced lymphocyte proliferation. These application notes provide a detailed protocol for assessing the dose-response relationship of L-732,531 in a lymphocyte proliferation assay and present representative data on the inhibitory effects of NK1 receptor antagonists.

Data Presentation

Table 1: Representative Dose-Dependent Inhibition of Cell Viability by the NK1 Receptor Antagonist Aprepitant on MG-63 Osteosarcoma Cells after 24 hours.

| Aprepitant Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 5 | 85 | 4.8 |

| 10 | 72 | 4.1 |

| 20 | 55 | 3.5 |

| 31.55 (IC50) | 50 | 3.1 |

| 50 | 38 | 2.9 |

| 100 | 25 | 2.2 |

| 150 | 15 | 1.8 |

Note: This data is illustrative and based on the effects of Aprepitant on a cancer cell line[1]. The IC50 value for L-732,531 in a lymphocyte proliferation assay would need to be determined empirically.

Experimental Protocols

Protocol: Lymphocyte Proliferation Assay for Testing L-732,531

This protocol is designed to assess the inhibitory effect of L-732,531 on mitogen-stimulated proliferation of human peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

-

L-732,531: To be dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Mitogen: Phytohemagglutinin (PHA) at an optimal concentration for lymphocyte stimulation (e.g., 5 µg/mL).

-

[³H]-Thymidine: For measuring DNA synthesis as an indicator of cell proliferation.

-

96-well flat-bottom cell culture plates.

-

Cell harvester and liquid scintillation counter.

-

Trypan blue solution and hemocytometer for cell counting.

2. Experimental Procedure:

-

PBMC Isolation:

-

Dilute fresh human blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Prepare serial dilutions of L-732,531 in complete RPMI-1640 medium. A suggested starting range is from 1 nM to 10 µM.

-

Add 50 µL of the L-732,531 dilutions to the appropriate wells in triplicate. For control wells, add 50 µL of medium with the corresponding solvent concentration.

-

Add 50 µL of PHA solution (final concentration 5 µg/mL) to all wells except for the unstimulated control wells, to which 50 µL of medium is added.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

-

[³H]-Thymidine Incorporation:

-

After 72 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Incubate the plate for an additional 18-24 hours.

-

-

Cell Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate the mean CPM for each triplicate set.

-

The percentage of inhibition of proliferation can be calculated using the following formula: % Inhibition = [1 - (CPM of L-732,531 treated, PHA stimulated - CPM of unstimulated) / (CPM of PHA stimulated - CPM of unstimulated)] x 100

-

Plot the percentage of inhibition against the log concentration of L-732,531 to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of L-732,531 that causes 50% inhibition of lymphocyte proliferation.

Mandatory Visualizations

Signaling Pathways

Caption: NK1 Receptor Signaling Pathway in Lymphocytes.

Experimental Workflow

Caption: Lymphocyte Proliferation Assay Workflow.

References

Application Notes and Protocols for L-732,531 in Preclinical Transplantation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,531 is a semi-synthetic macrolide identified as a potent immunosuppressive agent and an analog of tacrolimus (FK-506).[1] Its mechanism of action is presumed to be similar to that of tacrolimus, primarily through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), which are crucial for T-cell proliferation and the subsequent rejection of allografts. While specific data on the application of L-732,531 in animal models of transplantation is limited in publicly available literature, these application notes and protocols are compiled based on its known properties as a tacrolimus analog and established experimental procedures for evaluating immunosuppressants in preclinical settings.

Mechanism of Action: Calcineurin Inhibition

L-732,531, like tacrolimus, is believed to exert its immunosuppressive effects by binding to an intracellular protein, FK-binding protein 12 (FKBP12). The resulting L-732,531-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-2, is suppressed. The reduction in IL-2 levels curtails the proliferation and differentiation of T-cells, which are the primary drivers of acute graft rejection.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of L-732,531 in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Clearance (mL/min/kg) | Bioavailability (%) |

| Rat | IV | 0.2 | - | - | ~60 | - |

| Rat | IV | 1 | - | - | ~30 | - |

| Rat | IV | 3 | - | - | ~30 | - |

| Rat | PO | 1 | 10 | 29 | - | 8-18 |

| Rat | PO | 5 | 129 | 466 | - | 8-18 |

| Rat | PO | 15 | 304 | 2832 | - | 8-18 |

| Baboon | IV | 0.2 | - | - | 12 (blood) | - |

| Baboon | IV | 1 | - | - | 8 (blood) | - |

| Baboon | PO | 5 | - | - | - | 3 |

| Baboon | PO | 15 | - | - | - | 9 |

| Baboon | PO | 26 | - | - | - | 24 |

| Data for L-732,531 disposition in rats and baboons.[1] |

Table 2: Efficacy of L-732,531 in a Rat Cardiac Allograft Model (Template)

| Treatment Group | n | Dose (mg/kg/day) | Route | Mean Survival Time (Days) | Histological Rejection Score (Day 7) |

| Vehicle Control | 10 | - | PO | ||

| L-732,531 | 10 | X | PO | ||

| L-732,531 | 10 | Y | PO | ||

| L-732,531 | 10 | Z | PO | ||

| Tacrolimus (Positive Control) | 10 | A | PO |

Table 3: Efficacy of L-732,531 in a Mouse Skin Allograft Model (Template)

| Treatment Group | n | Dose (mg/kg/day) | Route | Median Graft Survival (Days) | % Grafts Surviving > 28 Days |

| Vehicle Control | 10 | - | IP | ||

| L-732,531 | 10 | X | IP | ||

| L-732,531 | 10 | Y | IP | ||

| L-732,531 | 10 | Z | IP | ||

| Tacrolimus (Positive Control) | 10 | B | IP |

Experimental Protocols

The following are detailed protocols for standard animal models of transplantation, adapted for the evaluation of L-732,531.

Protocol 1: Heterotopic Cardiac Allotransplantation in Rats

This model is a gold standard for assessing the efficacy of immunosuppressive drugs in preventing acute rejection of a vascularized organ.

1. Animals:

-

Donors: Male Brown Norway (BN) rats (RT1n), 250-300g.

-

Recipients: Male Lewis (LEW) rats (RT1l), 250-300g. This strain combination represents a major histocompatibility complex (MHC) mismatch, leading to robust acute rejection.

2. Surgical Procedure: a. Anesthetize both donor and recipient rats with isoflurane. b. In the donor rat, perform a median sternotomy to expose the heart. c. Heparinize the donor (1000 U/kg, IV). d. Transect the aorta and pulmonary artery. Ligate and transect the vena cavae and pulmonary veins. e. Perfuse the heart with cold saline and explant it. f. In the recipient rat, expose the abdominal aorta and inferior vena cava through a midline laparotomy. g. Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava. h. Close the abdominal wall in layers.

3. Drug Administration: a. Prepare L-732,531 for oral (PO) or intraperitoneal (IP) administration. A common vehicle is a mixture of ethanol, Cremophor EL, and saline. b. Begin treatment on the day of transplantation (Day 0) and continue daily for a specified period (e.g., 14 or 28 days) or until graft rejection. c. Dose-ranging studies are recommended to determine the optimal therapeutic window.

4. Monitoring and Assessment: a. Graft Survival: Palpate the abdomen daily to assess the heartbeat of the transplanted heart. Rejection is defined as the complete cessation of a palpable heartbeat. b. Histopathology: At the time of rejection or at a predetermined endpoint, explant the graft, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess cellular infiltration, hemorrhage, edema, and myocyte necrosis. Grade rejection according to the International Society for Heart and Lung Transplantation (ISHLT) scale. c. Immunohistochemistry: Stain sections for markers of immune cell infiltration (e.g., CD3 for T-cells, CD68 for macrophages).

Protocol 2: Skin Allotransplantation in Mice

This model is useful for studying the cellular and molecular mechanisms of acute rejection and is highly sensitive to immunosuppressive therapies.

1. Animals:

-

Donors: Male BALB/c mice (H-2d), 8-12 weeks old.

-

Recipients: Male C57BL/6 mice (H-2b), 8-12 weeks old. This is a full MHC mismatch combination.

2. Surgical Procedure: a. Anesthetize both donor and recipient mice. b. Prepare a graft bed on the dorsal thorax of the recipient by excising a 1x1 cm piece of skin. c. Harvest a full-thickness piece of tail or dorsal skin from the donor mouse and trim it to fit the graft bed. d. Place the skin graft onto the prepared bed. e. Secure the graft with sutures or a bandage.

3. Drug Administration: a. L-732,531 can be administered via IP injection or oral gavage. b. Treatment should commence on the day of grafting (Day 0) and continue daily.

4. Monitoring and Assessment: a. Graft Survival: Inspect the grafts daily starting from day 5 post-transplantation. Rejection is defined as the day when more than 80% of the graft tissue becomes necrotic. b. Histopathology: Harvest grafts at various time points to assess the kinetics of immune cell infiltration and tissue damage.

Conclusion

L-732,531 holds potential as an immunosuppressive agent for transplantation due to its structural similarity to tacrolimus. The protocols outlined above provide a framework for the systematic evaluation of its efficacy and mechanism of action in established preclinical models of allograft rejection. Rigorous dose-finding studies and comparison with standard-of-care immunosuppressants like tacrolimus will be crucial in determining the therapeutic potential of L-732,531 in the context of transplantation. Further research is warranted to generate specific data on L-732,531 to fully elucidate its profile as a novel immunosuppressant.

References

Application Notes & Protocols: Cell-Based Assay Development for L-732,531 Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to screen for the activity of L-732,531, a potent immunosuppressive agent. As an analog of tacrolimus (FK506), L-732,531 is understood to exert its effects through the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. This document outlines the underlying signaling pathway, provides detailed protocols for two primary cell-based screening assays, and presents relevant quantitative data for a reference compound.

Introduction to L-732,531 and the Calcineurin-NFAT Signaling Pathway

L-732,531 is a semi-synthetic macrolide that belongs to the same class of immunosuppressants as tacrolimus.[1][2] The primary mechanism of action for these compounds is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][3] In T-lymphocytes, T-cell receptor (TCR) activation leads to an increase in intracellular calcium, which in turn activates calcineurin.[4]

Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[4] This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation from the cytoplasm to the nucleus.[5] In the nucleus, NFAT collaborates with other transcription factors to bind to promoter regions of target genes, most notably Interleukin-2 (IL-2).[6] IL-2 is a critical cytokine that promotes T-cell proliferation and activation.[7]

By inhibiting calcineurin, L-732,531 prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription and subsequent T-cell activation and proliferation.[1] This mechanism makes the calcineurin-NFAT signaling pathway an excellent target for developing cell-based screening assays to identify and characterize immunosuppressive compounds like L-732,531.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro study of immunosuppressive effect of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Activation Bioassay (NFAT) Protocol [promega.com]

- 4. njbio.com [njbio.com]

- 5. Cell based high-throughput screening for small molecule inhibitors of ATE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The effect of intensive immunosuppression on the in vitro activity of lymphocytes from multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-732,531 in DMSO Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,531 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It is a crucial tool in studying the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. The SP/NK1R signaling system is implicated in various biological processes, including pain transmission, inflammation, and mood disorders. Accurate and reproducible experimental results using L-732,531 rely on the proper preparation and storage of stock solutions to ensure its stability and integrity. This document provides detailed application notes and protocols for the long-term storage and use of L-732,531 in dimethyl sulfoxide (DMSO).

Data Presentation: Stability of L-732,531 in DMSO

While specific, quantitative long-term stability data for L-732,531 in DMSO is not extensively available in peer-reviewed literature, general best practices for storing small molecule compounds in DMSO can be applied to maximize shelf-life and experimental consistency. The following table summarizes recommended storage conditions and expected stability based on these general guidelines. Adherence to these recommendations is critical for mitigating compound degradation.

| Parameter | Recommendation | Expected Stability (General Guidance) |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | - |

| Concentration | 1-10 mM | Higher concentrations may be possible but should be validated for solubility. |

| Storage Temperature | -20°C or -80°C | -20°C: Up to 1 month-80°C: Up to 6 months or longer |

| Aliquoting | Single-use aliquots | Minimizes freeze-thaw cycles which can accelerate degradation. |

| Light Exposure | Store in amber or foil-wrapped vials | Protect from light to prevent photodegradation. |

| Moisture | Use anhydrous DMSO and tightly sealed vials | DMSO is hygroscopic; water can promote hydrolysis of the compound. |

Note: The stability timeframes are estimates based on general chemical stability principles. For long-term studies or sensitive assays, it is recommended to periodically validate the integrity of the stock solution using analytical methods such as HPLC or mass spectrometry.

Signaling Pathway

The following diagram illustrates the signaling pathway of the Tachykinin NK1 Receptor, which is antagonized by L-732,531.

NK1 Receptor Signaling Pathway Antagonized by L-732,531.

Experimental Protocols

Protocol 1: Preparation of L-732,531 Stock Solution in DMSO

Materials:

-

L-732,531 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, amber or clear microcentrifuge tubes (if clear, use aluminum foil to protect from light)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Work in a clean, dry environment, such as a laminar flow hood, to maintain sterility. Allow the L-732,531 powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of L-732,531 powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a sterile tube.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of anhydrous DMSO to the tube containing the L-732,531 powder.

-

-

Solubilization:

-

Tightly cap the tube.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used if necessary to aid solubilization, but avoid excessive heat. Visually inspect the solution to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).

-

Protocol 2: General Cell-Based Assay Workflow Using L-732,531

This protocol provides a general workflow for an in vitro cell-based assay to evaluate the antagonistic effect of L-732,531 on Substance P-induced cellular responses.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R)

-

Complete cell culture medium

-

Substance P (agonist)

-

L-732,531 stock solution (prepared as in Protocol 1)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Multi-well plates (e.g., 96-well plates)

-

Detection reagents for the specific cellular response being measured (e.g., a calcium flux assay kit)

-

Plate reader or other appropriate detection instrument

Workflow Diagram:

General workflow for a cell-based assay with L-732,531.

Procedure:

-

Cell Seeding: Seed the NK1R-expressing cells into a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the L-732,531 DMSO stock solution.

-

Prepare a series of dilutions of L-732,531 in the assay buffer. It is important to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (typically ≤ 0.5%).

-

Prepare the working solution of Substance P at the desired final concentration (e.g., a concentration that elicits a submaximal response, EC80).

-

-

Antagonist Pre-incubation:

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the diluted L-732,531 solutions or the vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the Substance P working solution to all wells except for the negative control wells.

-

-

Measurement of Cellular Response:

-

Immediately or after a specified incubation time, measure the cellular response using the appropriate detection method. For example, in a calcium flux assay, the fluorescence intensity would be measured over time using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (Substance P alone) and negative (vehicle alone) controls.

-

Plot the response as a function of the L-732,531 concentration and fit the data to a dose-response curve to determine the IC50 value of L-732,531.

-

Disclaimer

The information provided in these application notes is for research purposes only. The stability guidelines are based on general chemical principles and not on specific, validated long-term stability studies for L-732,531. Researchers should independently validate the stability and performance of their L-732,531 stock solutions for their specific experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.

Preparing L-732,531 Working Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals